Home > Products > Screening Compounds P89801 > 4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide - 312915-93-8

4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Catalog Number: EVT-3880370
CAS Number: 312915-93-8
Molecular Formula: C18H15BrN4O3S
Molecular Weight: 447.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Compound Description: This compound is a Schiff base derived from 5-bromosalicylaldehyde and 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide (sulfamethazine). [] It exists in both enolic (OH—C=C—C=N) and zwitterionic (O−—C=C—C=NH+) forms in the crystal, linked by a strong intramolecular N⋯H⋯O hydrogen bond. []

    4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl] benzamide (Nilotinib)

    Compound Description: Nilotinib is a potent Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , ] It exhibits increased bioavailability and suppresses the food effect associated with certain compositions of nilotinib. [, ]

    Relevance: While structurally distinct from 4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Nilotinib is mentioned in the context of treating conditions also potentially targeted by pyrimidinylaminosulfonyl benzamide derivatives. [] This suggests a potential overlap in their biological activities and therapeutic applications, making Nilotinib a relevant compound for comparison.

    4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridine-3-yl)pyrimidine-2-ylamino)phenyl]-benzamide

    Compound Description: This compound is a pyrimidinylaminobenzamide derivative investigated for its potential in treating disorders mediated by α-carbonic anhydrase isoforms. [, ] These disorders include intraocular hypertension (glaucoma), epilepsy, Lennox-Gastaut syndrome, altitude sickness, headaches, neurological disorders, and obesity. [, ]

      N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

      Compound Description: This class of compounds is synthesized by reacting N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. [] They have been studied for potential activities as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. []

      N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

      Compound Description: These compounds are synthesized from N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides and N-chloramides. [] They exhibit bactericidal and fungicidal activity, with specific compounds demonstrating minimum inhibitory concentrations against Mycobacterium luteum and Aspergillus niger. []

      2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

      Compound Description: M30 is a key metabolite of venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor. [] It is formed through nitro reduction of venetoclax, likely by gut bacteria. [] M30 is a significant component found in feces after venetoclax administration. []

      4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

      Compound Description: M27 is a major human metabolite of venetoclax, formed primarily by cytochrome P450 isoform 3A4 (CYP3A4). [] It arises from oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring of venetoclax. [] M27 is considered a disproportionate human metabolite but is not expected to have clinically relevant pharmacological activities. []

      5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f)

      Compound Description: 5f is a pyrimidine derivative containing an amide moiety. [] It exhibits strong antifungal activity, particularly against Phomopsis sp., with a 100% inhibition rate compared to the standard antifungal Pyrimethanil at 85.1%. []

        5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o)

        Compound Description: 5o is a pyrimidine derivative containing an amide moiety, structurally similar to 5f. [] It displays excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, surpassing the efficacy of the standard antifungal Pyrimethanil (32.1 μg/ml). []

          N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene-sulfonamide

          Compound Description: This compound is a tetrahydropyridine derivative that demonstrated potent cytotoxicity against MCF-7 (estrogen receptor positive breast cancer cells), MDA-MB-231 (estrogen receptor negative breast cancer cells), and Ishikawa cells. []

          p-methyl-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

          Compound Description: This compound is a p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, synthesized as part of a series of indole derivatives studied for their hydrogen-bonding patterns and potential biological activities. []

          p-methoxy-N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide

          Compound Description: This compound is another p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamide, synthesized alongside the p-methyl derivative, for the study of their structures and hydrogen-bonding patterns. []

          N-{3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

          Compound Description: This class of compounds, featuring a tetrahydropyridine ring with various substituents, was synthesized and investigated for anticancer activity. []

          4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

          Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. [] Studies in pancreatic cancer cell lines showed that combining Navitoclax with a CDK5 inhibitor that reduces Mcl-1 levels resulted in synergistic inhibition of cell growth and induction of apoptosis. []

          Relevance: While structurally distinct from 4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Navitoclax is highlighted for its synergistic effect with CDK5 inhibitors in inducing apoptosis. This connection is relevant as CDK5 inhibitors have been shown to indirectly affect Mcl-1 function, a protein involved in the apoptotic pathway. [] Considering the potential role of the target compound in modulating biological pathways, this interaction with apoptosis-related mechanisms is noteworthy.

          Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate

          Compound Description: This class of compounds, combining 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, was synthesized and evaluated for antiulcer activity. [] Compounds with methoxy and nitro substituents showed particularly enhanced activity, comparable to the standard drug ranitidine. []

          4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[N-tert-butoxycarbonyl-[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide (10)

          Compound Description: Compound 10 is a key intermediate in the synthesis of Nilotinib. [] It is obtained by condensing a protected pyrimidinyl aminobenzoate derivative with a trifluoromethyl-substituted imidazolylphenylamine. []

          Dicyanocobinamide (CN2-Cbi)

          Compound Description: Dicyanocobinamide is a naturally occurring intermediate in the synthesis of vitamin B12. [] It acts as a sGC coactivator, targeting the catalytic domain of soluble guanylyl cyclase (sGC) and synergistically enhancing its activation by NO-independent regulators like BAY41-2272, cinaciguat, and ataciguat. [] CN2-Cbi increases intracellular cGMP levels and exhibits vasorelaxing activity. []

          Relevance: Although structurally unrelated to 4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide, Dicyanocobinamide is mentioned in the context of soluble guanylyl cyclase (sGC) activation and its potential therapeutic application in augmenting the effects of other sGC-targeting drugs. [] This connection is noteworthy as sGC is a crucial enzyme involved in various physiological processes, including vasodilation, and modulation of its activity could have therapeutic implications.

          N-[[1-(3-bromo-phenyl)-eth-(E)-ylidene-hydrazinocarbonyl]-(4-oxo-3,4-dihydro-phthalazin-1-yl)-methyl]-benzamide (AC-55541)

          Compound Description: AC-55541 is a small-molecule agonist of protease-activated receptor 2 (PAR2). [, ] It activates PAR2 signaling in cellular proliferation, phosphatidylinositol hydrolysis, and Ca2+ mobilization assays. [] It induces thermal hyperalgesia and edema in rats, effects that are blocked by tachykinin 1 (neurokinin 1) receptor antagonist or a transient receptor potential vanilloid (TRPV) 1 antagonist. []

          2-oxo-4-phenylpyrrolidine-3-carboxylic acid [1-(3-bromo-phenyl)-(E/Z)-ethylidene]-hydrazide (AC-264613)

          Compound Description: AC-264613, similar to AC-55541, is a small-molecule agonist of protease-activated receptor 2 (PAR2). [, ] It activates PAR2 signaling and induces thermal hyperalgesia and edema in rats. []

          3-bromo-1-(3-chloro-2-pyridinal)-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide (Chlorantraniliprole)

          Compound Description: Chlorantraniliprole is an insecticide that undergoes pyrolysis in tobacco. [] Its major degradation products include 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (1), (14)CO(2), 5-bromo-N-methyl-1H-pyrazole-3-carboxamide (2), and 2,6-dichloro-4-methyl-11H-pyrido[2,1b]quinazolin-11-one (3). []

          Properties

          CAS Number

          312915-93-8

          Product Name

          4-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

          IUPAC Name

          4-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

          Molecular Formula

          C18H15BrN4O3S

          Molecular Weight

          447.3 g/mol

          InChI

          InChI=1S/C18H15BrN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)16-8-6-15(7-9-16)22-17(24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,22,24)(H,20,21,23)

          InChI Key

          NMELBURUEITPOF-UHFFFAOYSA-N

          SMILES

          CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

          Canonical SMILES

          CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

          Product FAQ

          Q1: How Can I Obtain a Quote for a Product I'm Interested In?
          • To receive a quotation, send us an inquiry about the desired product.
          • The quote will cover pack size options, pricing, and availability details.
          • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
          • Quotations are valid for 30 days, unless specified otherwise.
          Q2: What Are the Payment Terms for Ordering Products?
          • New customers generally require full prepayment.
          • NET 30 payment terms can be arranged for customers with established credit.
          • Contact our customer service to set up a credit account for NET 30 terms.
          • We accept purchase orders (POs) from universities, research institutions, and government agencies.
          Q3: Which Payment Methods Are Accepted?
          • Preferred methods include bank transfers (ACH/wire) and credit cards.
          • Request a proforma invoice for bank transfer details.
          • For credit card payments, ask sales representatives for a secure payment link.
          • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
          Q4: How Do I Place and Confirm an Order?
          • Orders are confirmed upon receiving official order requests.
          • Provide full prepayment or submit purchase orders for credit account customers.
          • Send purchase orders to sales@EVITACHEM.com.
          • A confirmation email with estimated shipping date follows processing.
          Q5: What's the Shipping and Delivery Process Like?
          • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
          • You can use your FedEx account; specify this on the purchase order or inform customer service.
          • Customers are responsible for customs duties and taxes on international shipments.
          Q6: How Can I Get Assistance During the Ordering Process?
          • Reach out to our customer service representatives at sales@EVITACHEM.com.
          • For ongoing order updates or questions, continue using the same email.
          • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

          Quick Inquiry

           Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.